

4,6-Dichloroguaiacol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,6-Dichloroguaiacol**

Cat. No.: **B190118**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Structure of **4,6-Dichloroguaiacol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **4,6-dichloroguaiacol**. The information is intended to support research, discovery, and development activities involving this compound.

Chemical Properties and Structure

4,6-Dichloroguaiacol, a chlorinated derivative of guaiacol, is a compound of interest in various fields, including organic synthesis and environmental science. Its chemical structure and properties are foundational to its reactivity and potential applications.

Structure:

4,6-Dichloroguaiacol consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and two chlorine atoms at positions 4 and 6 relative to the hydroxyl group.

Chemical Identifiers and Properties:

A summary of the key chemical properties of **4,6-dichloroguaiacol** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	2,4-Dichloro-6-methoxyphenol	[1]
CAS Number	16766-31-7	[1]
Molecular Formula	C ₇ H ₆ Cl ₂ O ₂	[1] [2]
Molecular Weight	193.03 g/mol	[1] [2]
Melting Point	63-64 °C	[1] [3]
Boiling Point (Predicted)	255.8 ± 35.0 °C	[1] [3]
Density (Predicted)	1.421 ± 0.06 g/cm ³	[1] [3]
pKa (Predicted)	8.07 ± 0.23	[1] [3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline representative experimental protocols for the synthesis and analysis of **4,6-dichloroguaiacol** based on established chemical principles.

Synthesis of 4,6-Dichloroguaiacol by Chlorination of Guaiacol

This protocol describes a general method for the chlorination of guaiacol to produce chlorinated derivatives, including **4,6-dichloroguaiacol**.

Materials:

- Guaiacol
- Sulfuryl chloride (SO₂Cl₂)
- Anhydrous dichloromethane (CH₂Cl₂)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography (silica gel)
- Hexane and ethyl acetate for chromatography

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of sulfonyl chloride (2.2 equivalents) in anhydrous dichloromethane to the cooled guaiacol solution via the dropping funnel over a period of 30-60 minutes with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate **4,6-dichloroguaiacol**.
- Characterize the purified product by NMR and mass spectrometry.

Analysis of 4,6-Dichloroguaiacol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of **4,6-dichloroguaiacol** in a sample matrix.

Materials and Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., DB-5ms or equivalent)
- Helium (carrier gas)
- Sample containing **4,6-dichloroguaiacol**
- Dichloromethane (HPLC grade)
- Internal standard (e.g., a deuterated analog, if available)
- Anhydrous sodium sulfate
- Autosampler vials with septa

Procedure:

- Sample Preparation:
 - For liquid samples, perform a liquid-liquid extraction. Acidify the sample with HCl and extract with dichloromethane.
 - For solid samples, perform a Soxhlet extraction or an accelerated solvent extraction with an appropriate solvent like dichloromethane.
 - Dry the organic extract over anhydrous sodium sulfate.
 - Concentrate the extract to a known volume.
 - If quantitative analysis is required, add a known amount of an internal standard to the extract before analysis.
- Instrument Setup:
 - Injector: Set to a suitable temperature (e.g., 250 °C) and operate in splitless mode.
 - Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min, and hold for 5-10 minutes.
 - MS Conditions: Set the ion source temperature (e.g., 230 °C) and quadrupole temperature (e.g., 150 °C). Operate in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
- Analysis:
 - Inject a 1 µL aliquot of the prepared sample into the GC-MS.
 - Acquire the data.
- Data Processing:
 - Identify **4,6-dichloroguaiacol** by comparing its retention time and mass spectrum to that of a known standard.

- For quantitative analysis, generate a calibration curve using standards of known concentrations and calculate the concentration of **4,6-dichloroguaiacol** in the sample based on the peak area ratio to the internal standard.

Analysis of 4,6-Dichloroguaiacol by Nuclear Magnetic Resonance (NMR) Spectroscopy

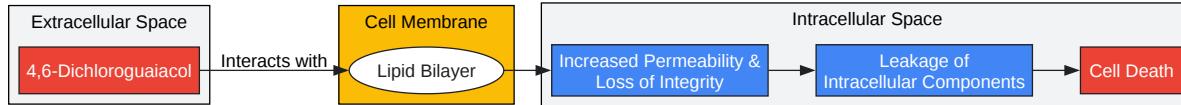
This protocol provides general guidelines for preparing a sample of **4,6-dichloroguaiacol** for NMR analysis.

Materials:

- Purified **4,6-dichloroguaiacol**
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tube (5 mm) and cap
- Pasteur pipette and bulb
- Glass wool or cotton plug
- Vortex mixer

Procedure:

- Weigh approximately 5-10 mg of purified **4,6-dichloroguaiacol** directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
- Gently vortex the vial to ensure the sample is completely dissolved.
- Place a small plug of glass wool or cotton into a Pasteur pipette.
- Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[4]
- Cap the NMR tube securely.

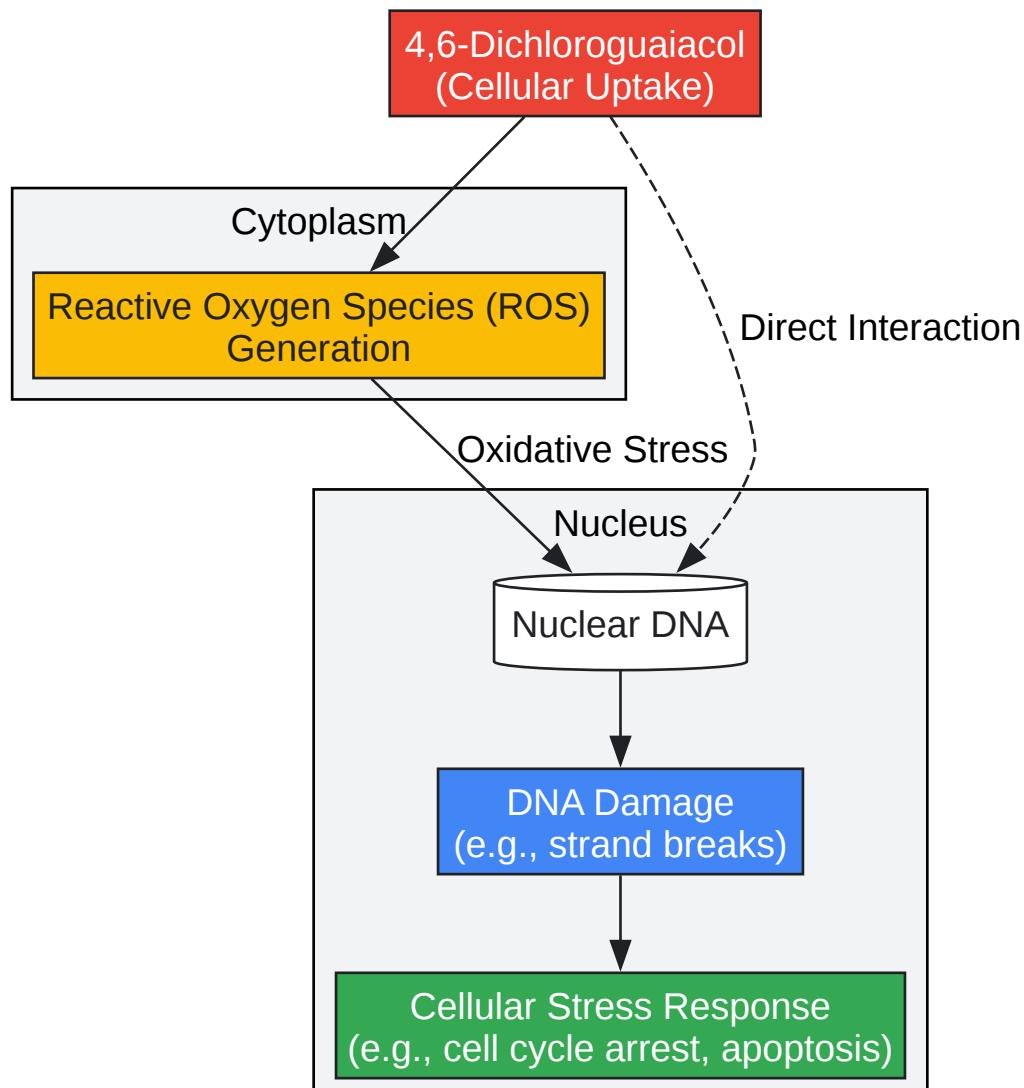

- Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.
- The sample is now ready for analysis on an NMR spectrometer.

Biological Activity and Mechanisms of Action

4,6-Dichloroguaiacol exhibits notable biological activities, primarily related to its toxicity. Understanding the mechanisms through which it exerts these effects is critical for assessing its environmental impact and potential risks to human health.

Disruption of Cell Membrane Integrity

One of the primary mechanisms of toxicity for phenolic compounds, including **4,6-dichloroguaiacol**, is the disruption of cell membrane integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

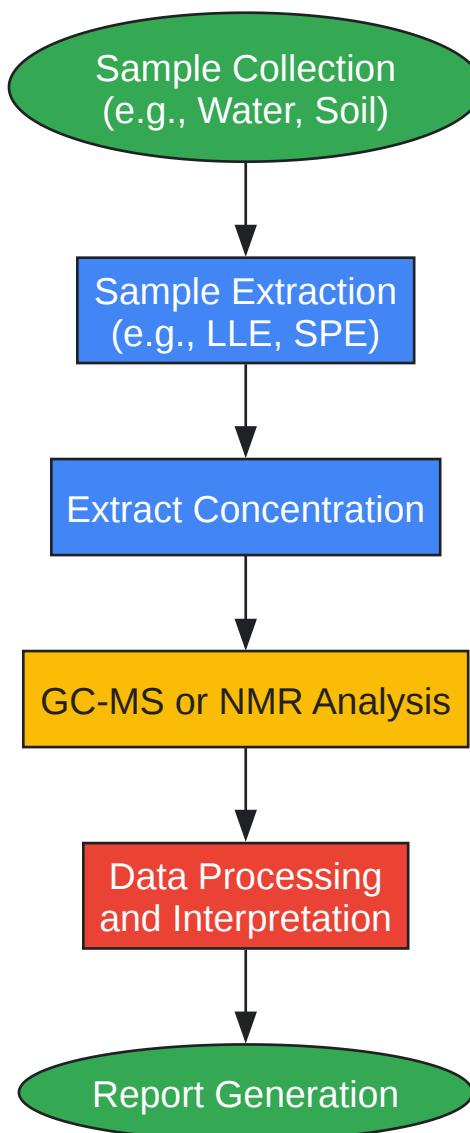


[Click to download full resolution via product page](#)

Caption: Mechanism of **4,6-dichloroguaiacol**-induced cell membrane disruption.

Induction of DNA Damage

4,6-Dichloroguaiacol has been shown to be genotoxic, capable of inducing DNA damage. This can occur through direct interaction with DNA or indirectly through the generation of reactive oxygen species (ROS) that cause oxidative stress and subsequent DNA lesions.



[Click to download full resolution via product page](#)

Caption: Proposed pathways of **4,6-dichloroguaiacol**-induced DNA damage.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of **4,6-dichloroguaiacol** from an environmental sample, from collection to final data analysis.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the analysis of **4,6-dichloroguaiacol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. sites.uclouvain.be [sites.uclouvain.be]
- 3. organomation.com [organomation.com]
- 4. research.reading.ac.uk [research.reading.ac.uk]
- To cite this document: BenchChem. [4,6-Dichloroguaiacol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190118#4-6-dichloroguaiacol-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com